molecular formula C13H17NO B13556123 (S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol

(S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol

Cat. No.: B13556123
M. Wt: 203.28 g/mol
InChI Key: APGOZZJUJJGCGF-LBPRGKRZSA-N
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Description

(S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol is a chiral compound that features a pyrrolidine ring fused to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol typically involves the enantioselective reduction of prochiral ketones. One common method is the use of chiral catalysts, such as diazaborolidine with borane-dimethyl sulfide, to achieve high enantioselectivity . The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where reagents like alkyl halides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, influencing their activity. The indene structure provides rigidity and enhances the binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol is unique due to its fused indene-pyrrolidine structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]-1,3-dihydroinden-2-ol

InChI

InChI=1S/C13H17NO/c15-13(12-6-3-7-14-12)8-10-4-1-2-5-11(10)9-13/h1-2,4-5,12,14-15H,3,6-9H2/t12-/m0/s1

InChI Key

APGOZZJUJJGCGF-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](NC1)C2(CC3=CC=CC=C3C2)O

Canonical SMILES

C1CC(NC1)C2(CC3=CC=CC=C3C2)O

Origin of Product

United States

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